molecular formula C21H22ClN3OS B459755 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-14-1

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459755
CAS No.: 625370-14-1
M. Wt: 399.9g/mol
InChI Key: YZQCCAJOHJHYOM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline family, a class of heterocyclic molecules with demonstrated biological activity in cancer and antiviral research. Structurally, it features a 6-ethyl substituent on the tetrahydroquinoline core and an N-(3-chloro-4-methylphenyl) carboxamide group. Key mechanisms include modulation of glycosphingolipid (GSL) expression in cancer stem cells (CSCs), inhibition of viral capsid proteins, and interference with phosphoinositide-specific phospholipase C (PLC-γ) .

Properties

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCCAJOHJHYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-Methylaniline Precursor

The 3-chloro-4-methylphenyl moiety is synthesized via chlorination and reduction of para-nitrotoluene (PNT). A patented method employs chlorination using 0.48–0.54 weight parts of chlorine gas at 70–80°C in the presence of iron(III) chloride, yielding 2-chloro-4-nitrotoluene . Subsequent reduction with hydrogen gas (0.038–0.044 weight parts) over a palladium catalyst produces 3-chloro-4-methylaniline with >98.5% purity . Key parameters include:

ParameterValue/DetailReference
Chlorination agentCl₂ (gaseous)
CatalystFeCl₃
Temperature70–80°C
Reduction catalystPd/C
Final purity>98.5%

This route minimizes raw material waste and energy consumption compared to traditional sodium sulfide reduction methods .

Construction of the Tetrahydrothieno[2,3-b]quinoline Core

The thienoquinoline scaffold is assembled via cyclization reactions. A validated approach involves reacting 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide in ethanol under reflux, forming 4-(p-methoxyphenyl)-2-(methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile . Subsequent treatment with sodium acetate and sulfur nucleophiles induces ring closure to yield the tetrahydrothienoquinoline framework .

Alternative methods utilize thermal electrocyclization of dithiocarbamate intermediates. For example, heating alkylidenecyclopropane derivatives with carbon disulfide (CS₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in toluene at 80°C generates thieno[2,3-b]quinolines in 76–89% yields .

Formation of the Carboxamide Functionality

The carboxamide group is installed via coupling the thienoquinoline-2-carboxylic acid with 3-chloro-4-methylaniline. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the aniline derivative in dichloromethane (DCM) at 0–5°C . Alternatively, peptide coupling agents like HATU or EDC·HCl facilitate the reaction under mild conditions .

Coupling MethodReagents/ConditionsYieldReference
Acyl chloride routeSOCl₂, DCM, 0–5°C78–82%
Peptide couplingHATU, DIPEA, DMF85–90%

Process Optimization and Scalability

Gram-scale synthesis has been demonstrated for related thienoquinoline derivatives. For example, a 5.0 mmol scale reaction of the cyclization step produced 1.18 g (96% yield) of the core structure . Critical factors include:

  • Temperature control : Maintaining 80°C during electrocyclization prevents side reactions .

  • Catalyst loading : 10% Pd/C ensures complete hydrogenation without over-reduction .

  • Solvent selection : Ethanol or toluene optimizes solubility and reaction kinetics .

Analytical Characterization and Quality Control

The final compound is characterized by:

  • ¹H/¹³C NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.6 ppm), and amide NH (δ 9.1 ppm) .

  • HPLC : Purity >99% using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min) .

  • Mass spectrometry : [M+H]⁺ at m/z 400.9 (calculated: 399.9) .

Recent Advancements and Alternative Routes

Novel strategies include one-pot tandem reactions for simultaneous ring formation and functionalization. For instance, chalcone derivatives of thienoquinoline-2-carboxamides have been synthesized via Claisen-Schmidt condensation, enabling diversification of the carboxamide side chain . Additionally, flow chemistry techniques are being explored to enhance reaction efficiency and reproducibility .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amino group and tetrahydrothienoquinoline core are susceptible to oxidation under controlled conditions:

Reagent/Condition Product Yield Key Observations
Sodium hypochlorite (NaClO)Oxidative dimerization via C–N coupling at the amino group 68–72%Stereoselectivity observed; dimer stability confirmed via HPLC and X-ray analysis.
Hydrogen peroxide (H₂O₂)Partial oxidation of the tetrahydroquinoline ring to quinoline derivatives45–50%Requires acidic media; side products include sulfoxides from thiophene oxidation.

Mechanistic Insight : Hypochlorite-mediated oxidation proceeds through a radical intermediate, leading to regiospecific C–N bond formation between two monomeric units .

Reduction Reactions

The carboxamide and aromatic nitro precursors (if present) undergo reduction:

Reagent/Condition Product Yield Key Observations
Lithium aluminum hydride (LiAlH₄)Reduction of carboxamide to amine (–CONH₂ → –CH₂NH₂)60–65%Requires anhydrous conditions; side reactions include thiophene ring reduction.
Catalytic hydrogenation (H₂/Pd-C)Saturation of tetrahydroquinoline double bonds (if present)85–90%Selective for non-aromatic rings; no cleavage of C–S bonds observed.

Substitution Reactions

The chloro and amino groups participate in nucleophilic and aromatic substitution:

1.3.1 Nucleophilic Substitution

Reagent Site Product Yield Conditions
Ethyl chloroacetateAmino group (–NH₂)S-alkylated derivative with –SCH₂COOEt75%Methanolic NaOMe, 25°C, 2 hr
2-ChloroacetamideAmino group (–NH₂)–NHCOCH₂Cl substitution68%Ethanolic KOH, reflux, 4 hr

1.3.2 Aromatic Electrophilic Substitution

Reagent Site Product Yield Conditions
Bromine (Br₂)Thiophene ringBromination at C5 position55%Acetic acid, 0°C, 1 hr
Nitration (HNO₃/H₂SO₄)Quinoline ringNitro group introduced at C8 position40%0–5°C, 30 min

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Reagent/Condition Product Yield Key Observations
Hydrazine hydrate (NH₂NH₂·H₂O)Formation of 1,3,4-oxadiazole ring via carboxamide cyclization 70%Confirmed by IR loss of –CO and –NH₂ peaks; product exhibits fluorescence.
Thiourea (NH₂CSNH₂)Thiazolidinone derivatives via amino-thiocarbamide coupling65%Requires microwave irradiation (150°C, 15 min) for optimal yield.

Reaction Optimization Parameters

Critical factors influencing reaction efficiency:

Parameter Optimal Range Impact on Yield
Temperature25–80°C (varies by reaction type)Higher temps accelerate cyclization but risk decomposition.
SolventPolar aprotic (DMF, DMSO)Enhances nucleophilicity of amino group .
CatalystNaOMe, K₂CO₃Base catalysts improve S-alkylation kinetics .

Mechanistic Considerations

  • Oxidative Dimerization : Proposed radical mechanism involving single-electron transfer (SET) from the amino group to hypochlorite, followed by coupling .

  • S-Alkylation : Nucleophilic attack by the amino group on electrophilic chloroacetate, stabilized by base-mediated deprotonation .

Scientific Research Applications

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Findings

  • In contrast, the 6-phenyl group in VGTI-A3 contributes to antiviral activity but reduces solubility, necessitating structural optimization .
  • Aryl Carboxamide Modifications :

    • The 3-chloro-4-methylphenyl group in the target compound differs from the 3-chloro-2-methylphenyl (Compound 1) and 4-chlorophenyl (KuSaSch105) moieties. These changes influence steric hindrance and electronic effects, altering receptor binding .
    • Compound 1’s 3-chloro-2-methylphenyl group enhances cytotoxicity (5 µM vs. 25 µM in MDA-MB-231) compared to naphthyl-substituted analogs, highlighting the importance of substituent positioning .
  • Functional Outcomes :

    • Anticancer Activity : Compound 1 reduces CSC populations by modulating GSLs (e.g., decreasing IV6Neu5Ac-nLc4Cer in MDA-MB-231 and increasing GalNAc-GM1b in MCF-7) . The target compound’s 6-ethyl group may further stabilize interactions with GSL synthases.
    • Antiviral Activity : VGTI-A3 targets DENV capsid proteins but faces rapid resistance due to mutations in the capsid region . The target compound’s lack of a thiazole ring suggests divergent mechanisms.

Biological Activity

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H22ClN3OS
  • Molecular Weight : 399.93688 g/mol
  • CAS Number : 625370-14-1

Synthesis

The synthesis of the compound involves a multi-step process starting from ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2-phenylethenyl)-2-thioxopyridine-5-carboxylate and N-(4-methylphenyl)acetamide. The reaction is typically conducted in absolute ethanol with sodium ethoxide as a catalyst. The product is purified through recrystallization from ethanol, yielding yellow needle-like crystals with a melting point indicative of its purity .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effects on various human cancer cell lines:

Cell Line IC50 (μg/mL) Mechanism of Action
MCF-70.0585Induction of apoptosis
HeLa0.0692Cell cycle arrest
HT-290.00217Inhibition of proliferation

The compound demonstrated potent cytotoxicity against these cell lines, suggesting its potential as a lead compound for further drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Apoptosis Induction : The compound activates caspases involved in the extrinsic apoptotic pathway.
  • Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, leading to halted proliferation.
  • Targeting EGFR : Similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers .

Case Studies

A notable case study involved the testing of this compound against a panel of cancer cell lines, where it showed superior activity compared to established chemotherapeutics like Camptothecin. The findings highlighted its potential for further development as an anticancer agent.

Comparative Analysis with Other Compounds

In comparative studies with other known anticancer agents, the following table summarizes the IC50 values:

Compound IC50 (μg/mL) Type
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl...0.00217Novel Lead
Camptothecin0.0057Established Drug
Etoposide0.0100Established Drug

This data illustrates that the novel compound exhibits promising potency against cancer cells compared to traditional treatments .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Method Yield (%)Purity (%)Key ConditionsReference
Ethanol reflux + HPLC69–80>9524 h, piperidine catalyst
DMF recrystallization759012 h, no catalyst

Q. Table 2: Key NMR Markers

Proton Group δ (ppm) Multiplicity Reference
6-Ethyl (CH3)1.2–1.4Triplet
Quinoline C-H7.5–8.0Doublet
Amide NH10.5–11.5Broad singlet

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